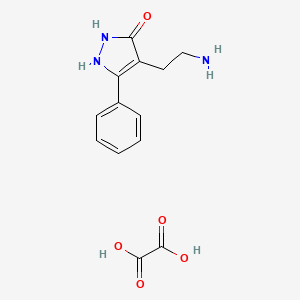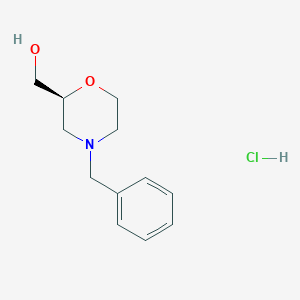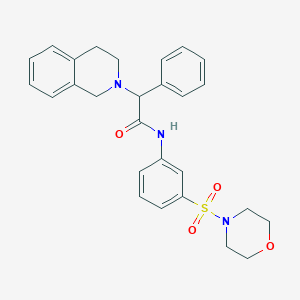![molecular formula C24H21NO4 B12858309 (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid](/img/structure/B12858309.png)
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid typically involves the protection of the amino group of aniline with the Fmoc group, followed by coupling with (2R)-2-aminopropanoic acid. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as piperidine or hydrazine.
Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products.
Applications De Recherche Scientifique
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[N-(tert-Butoxycarbonyl)anilino]propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(2R)-2-[N-(Benzyloxycarbonyl)anilino]propanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The uniqueness of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid lies in the Fmoc group’s stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis.
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid |
InChI |
InChI=1S/C24H21NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22H,15H2,1H3,(H,26,27)/t16-/m1/s1 |
Clé InChI |
MPWSIZOJVHLBBY-MRXNPFEDSA-N |
SMILES isomérique |
C[C@H](C(=O)O)N(C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C(=O)O)N(C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


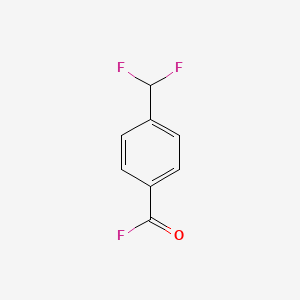

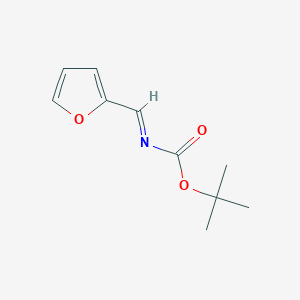

![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
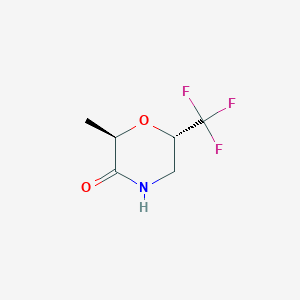
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
![N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12858286.png)
